3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol It is characterized by the presence of a benzoic acid moiety substituted with an oxolan-2-ylmethyl group and a sulfamoyl group
Preparation Methods
The synthesis of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with oxolan-2-ylmethylamine and sulfamoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of inflammatory responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
3-[(Tetrahydro-2-furanylmethyl)sulfamoyl]benzoic acid: This compound has a similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
3-[(Methanesulfonyl)methyl]benzoic acid: This compound features a methanesulfonyl group instead of an oxolan-2-ylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a compound with significant potential in various biological applications, particularly due to its antimicrobial and anti-inflammatory properties. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅N₁O₅S
- Molecular Weight : 285.32 g/mol
- CAS Number : 603118-19-0
The compound features a sulfamoyl group which is known for its ability to interact with biological targets, potentially influencing various physiological processes.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within the body. The sulfamoyl moiety is believed to inhibit the activity of certain enzymes, leading to:
- Antimicrobial Effects : Inhibition of bacterial growth through interference with bacterial metabolism.
- Anti-inflammatory Effects : Modulation of inflammatory pathways, particularly through the inhibition of NF-κB signaling and COX enzymes, which are crucial in the inflammatory response.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Preliminary studies suggest:
Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition of growth |
Escherichia coli | Moderate inhibition |
Candida albicans | Antifungal activity |
These findings suggest the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential has been investigated in several models. A study demonstrated that this compound significantly reduced inflammation markers in lipopolysaccharide (LPS)-induced models:
Inflammatory Marker | Control Group | Treated Group |
---|---|---|
TNF-α | High | Low |
IL-1β | High | Low |
COX-2 | High | Moderate |
This indicates that this compound may effectively reduce inflammatory responses.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against clinical isolates of bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong potential as an antibacterial agent .
- Anti-inflammatory Mechanisms : Another research article highlighted the compound's ability to inhibit NF-kB activation in macrophages stimulated by LPS. This inhibition led to decreased production of pro-inflammatory cytokines, indicating its therapeutic potential in treating chronic inflammatory diseases .
- Pharmacokinetics Studies : Pharmacokinetic studies conducted on animal models showed that the compound has favorable absorption and distribution characteristics, with an elimination half-life suitable for therapeutic applications .
Properties
IUPAC Name |
3-(oxolan-2-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGRWODCWJHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.